molecular formula C8H14N2O3 B7986236 ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

Cat. No.: B7986236
M. Wt: 186.21 g/mol
InChI Key: CQZOOSYOSIOAOW-SSDOTTSWSA-N
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Description

(®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is a chiral compound with a unique structure that includes a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base.

    Amino-Acetic Acid Moiety: The amino-acetic acid moiety is incorporated through a nucleophilic substitution reaction, where an amino group reacts with a halogenated acetic acid derivative.

Industrial Production Methods

Industrial production of (®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

    Batch Processing: Suitable for small to medium-scale production.

    Continuous Flow Processing: Preferred for large-scale production due to its efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated acetic acid derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid: The enantiomer of the compound, with different stereochemistry.

    N-Acetylglycine: A structurally similar compound with an acetyl group and glycine moiety.

    Pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring and carboxylic acid group.

Uniqueness

(®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Biological Activity

((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using precursors such as 1,4-diketones or 1,4-diamines.
  • Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
  • Incorporation of the Amino-Acetic Acid Moiety : This step involves nucleophilic substitution where an amino group reacts with a halogenated acetic acid derivative.

These synthetic methods highlight the versatility in creating this compound and similar derivatives, which may exhibit varied biological activities.

This compound primarily acts through interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, effectively blocking substrate access. This inhibition can lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing their signaling pathways and potentially leading to therapeutic effects in neurological disorders and other conditions.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. For instance:

  • In vitro tests indicated that derivatives of pyrrolidine, including this compound, showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antimicrobial potential .

Case Studies

  • Study on Antimicrobial Activity : A comprehensive examination of pyrrolidine derivatives revealed that some compounds exhibited MIC values significantly lower than those of standard antibiotics, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
  • Therapeutic Potential in Neurology : Research has indicated that compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders . The unique structural features of this compound may contribute to its effectiveness in this area.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological activities associated with this compound:

Compound TypeStructural FeaturesBiological Activity
Pyrrolidine DerivativesPyrrolidine ringAntimicrobial properties
Acetylated Amino AcidsAcetyl group attachedProtein synthesis modulation
Isopropyl Amino AcidsIsopropyl groupEnzyme activity modulation

This table illustrates how structural variations influence biological activity, emphasizing the potential applications of this compound in medicinal chemistry.

Properties

IUPAC Name

2-[[(3R)-1-acetylpyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZOOSYOSIOAOW-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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